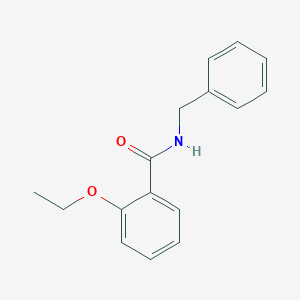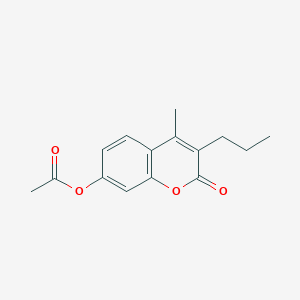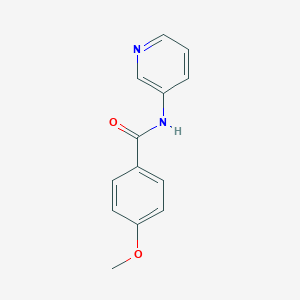
4-Methoxy-N-pyridin-3-yl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-pyridin-3-yl-benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
作用機序
The mechanism of action of 4-Methoxy-N-pyridin-3-yl-benzamide involves the inhibition of PARP, which is an enzyme that plays a crucial role in DNA repair mechanisms. PARP is activated in response to DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on damaged DNA. This process recruits other DNA repair proteins to the damaged site, leading to the repair of DNA. However, excessive activation of PARP can lead to the depletion of cellular NAD+ and ATP, resulting in cell death. 4-Methoxy-N-pyridin-3-yl-benzamide inhibits PARP by binding to its catalytic domain, preventing the synthesis of PAR chains and leading to the death of cancer cells.
生化学的および生理学的効果
4-Methoxy-N-pyridin-3-yl-benzamide has been shown to have several biochemical and physiological effects in animal models. As a PARP inhibitor, 4-Methoxy-N-pyridin-3-yl-benzamide can induce DNA damage and cell death in cancer cells. In addition, 4-Methoxy-N-pyridin-3-yl-benzamide has been shown to reduce oxidative stress and inflammation in animal models, suggesting its potential applications in neuroprotection and inflammation-related diseases.
実験室実験の利点と制限
4-Methoxy-N-pyridin-3-yl-benzamide has several advantages and limitations for lab experiments. One of the main advantages of 4-Methoxy-N-pyridin-3-yl-benzamide is its potent inhibitory activity against PARP, making it a valuable tool for studying DNA repair mechanisms and cancer biology. However, 4-Methoxy-N-pyridin-3-yl-benzamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers should carefully optimize the concentration and delivery method of 4-Methoxy-N-pyridin-3-yl-benzamide in their experiments.
将来の方向性
4-Methoxy-N-pyridin-3-yl-benzamide has several potential future directions for research. One area of research is the development of more potent and selective PARP inhibitors that can be used in cancer therapy. Another area of research is the investigation of the role of PARP in other biological processes, such as inflammation and neurodegeneration. Furthermore, the development of new delivery methods for 4-Methoxy-N-pyridin-3-yl-benzamide, such as nanoparticles or liposomes, could improve its solubility and reduce its potential toxicity.
合成法
The synthesis of 4-Methoxy-N-pyridin-3-yl-benzamide involves the reaction of 4-methoxy-3-nitropyridine with 3-aminobenzoic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Methoxy-N-pyridin-3-yl-benzamide as a white crystalline solid. The yield of 4-Methoxy-N-pyridin-3-yl-benzamide can be optimized by controlling the reaction conditions, such as temperature, pH, and reaction time.
科学的研究の応用
4-Methoxy-N-pyridin-3-yl-benzamide has been extensively studied for its potential applications in various research fields, including cancer therapy, neuroprotection, and inflammation. As a PARP inhibitor, 4-Methoxy-N-pyridin-3-yl-benzamide can block the repair of damaged DNA, leading to the death of cancer cells. In addition, 4-Methoxy-N-pyridin-3-yl-benzamide has been shown to protect neurons from oxidative stress and reduce inflammation in animal models.
特性
CAS番号 |
14547-78-5 |
|---|---|
製品名 |
4-Methoxy-N-pyridin-3-yl-benzamide |
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
4-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChIキー |
UZFNEWHJUPYYSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
その他のCAS番号 |
14547-78-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



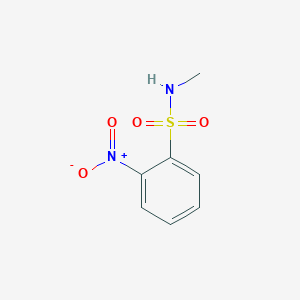
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
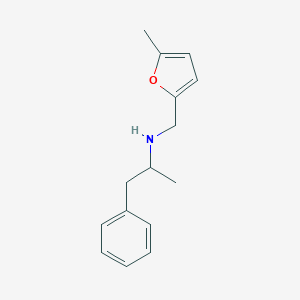
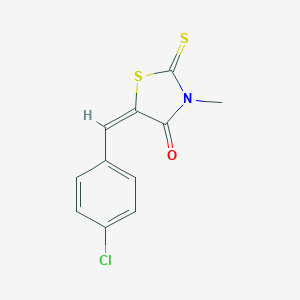
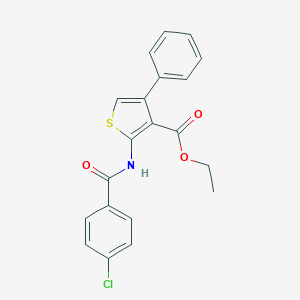

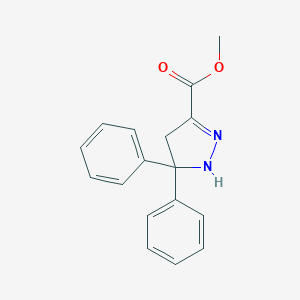
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
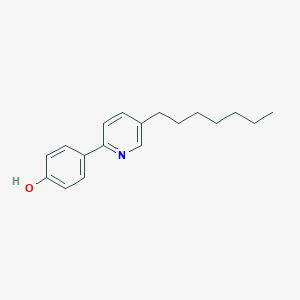
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
